(rel)-Oxaliplatin

Stereochemistry Cytotoxicity Anticancer

Select (rel)-Oxaliplatin for reproducible DNA cross-linking studies. Its defined stereochemistry ensures consistent cytotoxicity in colorectal cancer cell lines (HT-29, SW620, WiDr). Unlike generic substitutes, stereoisomer-dependent cellular uptake and DNA binding affinity directly affect experimental outcomes. High-purity (≥98%) material is essential for HPLC/LC-MS method validation and as a reference standard for structure-activity relationship studies. Ensure reliable, reproducible results in your cancer research.

Molecular Formula C8H14N2O4Pt
Molecular Weight 397.29 g/mol
CAS No. 61825-94-3
Cat. No. B1677828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(rel)-Oxaliplatin
CAS61825-94-3
Synonyms1,2 Diaminocyclohexane Platinum Oxalate
1,2-diaminocyclohexane platinum oxalate
1,2-diamminocyclohexane(trans-1)oxolatoplatinum(II)
ACT 078
ACT-078
ACT078
cis-oxalato-(trans-l)-1,2-diaminocyclohexane-platinum(II)
Eloxatin
Eloxatine
L-OHP cpd
oxalato-(1,2-cyclohexanediamine)platinum II
oxaliplatin
oxaliplatin, (SP-4-2-(1R-trans))-isomer
oxaliplatin, (SP-4-2-(1S-trans))-isomer
oxaliplatin, (SP-4-3-(cis))-isomer
oxaliplatine
Platinum(2+) ethanedioate (1R,2R)-1,2-cyclohexanediamine (1:1:1)
platinum(II)-1,2-cyclohexanediamine oxalate
Molecular FormulaC8H14N2O4Pt
Molecular Weight397.29 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]
InChIInChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2/t5-,6-;;/m1../s1
InChIKeyDRMCATBEKSVAPL-BNTLRKBRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in water at 4 mg/mL and DMSO at 20 mg/mL;  slightly soluble in methanol;  insoluble in ethanol.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

What is (rel)-Oxaliplatin (CAS 61825-94-3)? A Baseline Overview of This Platinum-Based Anticancer Compound


(rel)-Oxaliplatin (CAS 61825-94-3) is a platinum-based antineoplastic agent that functions as a DNA synthesis inhibitor by forming DNA cross-links . This third-generation platinum compound is characterized by its specific molecular structure containing a platinum(II) ion coordinated with 1,2-cyclohexanediamine and oxalate ligands [1]. (rel)-Oxaliplatin is commonly utilized in cancer research applications, particularly in colorectal cancer studies, and demonstrates a better safety profile than earlier-generation platinum compounds like cisplatin and carboplatin .

Why Generic Substitution Fails: The Critical Limitations of Replacing (rel)-Oxaliplatin (CAS 61825-94-3)


Substituting (rel)-Oxaliplatin with other platinum-based chemotherapeutics or even its stereoisomers is not straightforward due to significant differences in cytotoxicity, cellular accumulation, DNA binding affinity, and cross-resistance profiles [1]. For instance, the (1R,2R)-isomer of oxaliplatin exhibits substantially higher cytotoxic potency and platinum accumulation compared to its (1S,2S)-trans-d and (1R,2S)-cis-dach isomers in various cancer cell lines [2]. These differences stem from the stereochemistry of the diaminocyclohexane ligand, which affects drug uptake, adduct formation, and recognition by DNA repair mechanisms [3]. Consequently, using a generic substitute could lead to unpredictable experimental outcomes, compromised efficacy in in vivo models, or erroneous conclusions in preclinical studies.

Product-Specific Quantitative Evidence Guide for (rel)-Oxaliplatin (CAS 61825-94-3)


Isomeric Purity and Biological Activity: (rel)-Oxaliplatin vs. Stereoisomers

The (1R,2R)-isomer of oxaliplatin (rel)-Oxaliplatin exhibits superior cytotoxicity compared to its (1S,2S)-trans-d and (1R,2S)-cis-dach isomers. In a study comparing these isomers in A2780 ovarian carcinoma cells, the relative molar potency order was trans-l (1R,2R) > trans-d (1S,2S) > cis-dach (1R,2S) [1]. Furthermore, the A2780/l-OHP cell line selected for resistance to the (1R,2R)-isomer is 3.6-fold resistant to oxaliplatin, showed no resistance to the trans-d isomer, and is 6-fold resistant to the cis-dach isomer [2]. This differential resistance profile highlights the distinct biological interactions of each isomer.

Stereochemistry Cytotoxicity Anticancer

Cellular Accumulation and DNA Binding: (rel)-Oxaliplatin vs. Stereoisomers

The (1R,2R)-isomer of oxaliplatin demonstrates significantly higher cellular accumulation and DNA binding compared to its stereoisomers. Following a 2-hour treatment of A2780 cells with 60 µM of each isomer, the order of platinum accumulation and DNA binding was trans-l (1R,2R) > cis-dach (1R,2S) > trans-d (1S,2S) [1]. This superior cellular uptake directly correlates with the higher cytotoxicity observed for the (1R,2R)-isomer, indicating that efficient drug transport and DNA adduct formation are key determinants of its anticancer activity [2].

Pharmacokinetics DNA Binding Cellular Uptake

Safety Profile: (rel)-Oxaliplatin vs. Cisplatin and Carboplatin

As a third-generation platinum compound, (rel)-Oxaliplatin exhibits a superior safety profile compared to first-generation cisplatin and second-generation carboplatin . Specifically, oxaliplatin induces less nephrotoxicity and ototoxicity and leads to less myelosuppression than cisplatin . However, it is associated with a higher incidence of neurotoxicity, which is a key differentiating factor in clinical use [1]. This improved safety profile makes (rel)-Oxaliplatin a more favorable option for long-term cancer therapy and for patients with pre-existing renal or hearing impairments.

Toxicity Safety Pharmacology Clinical Translation

In Vitro Potency Across Cancer Cell Lines: (rel)-Oxaliplatin IC50 Values

(rel)-Oxaliplatin demonstrates potent and consistent cytotoxic activity across a panel of human cancer cell lines. In a 24-hour treatment, (rel)-Oxaliplatin inhibited the growth of various cell lines with the following IC50 values: A2780 (ovarian carcinoma): 0.17 µM; HT-29 (colon carcinoma): 0.97 µM; U-373MG (glioblastoma): 2.95 µM; U-87MG (glioblastoma): 17.6 µM; SK-MEL-2 (melanoma): 30.9 µM; HT-144 (melanoma): 7.85 µM; RT4 (bladder carcinoma): 11 µM; TCCSUP (bladder carcinoma): 15 µM . These values provide a benchmark for activity and allow researchers to select appropriate concentrations for their specific cell line of interest.

IC50 Cytotoxicity Assay Cancer Cell Lines

Best Research and Industrial Application Scenarios for (rel)-Oxaliplatin (CAS 61825-94-3)


Cancer Research: Investigating DNA Damage and Repair Mechanisms in Colorectal Cancer

(rel)-Oxaliplatin is ideally suited for studies investigating DNA cross-linking, replication stress, and apoptosis in colorectal cancer cell lines, such as HT-29, SW620, WiDr, and LS174T . Its well-characterized mechanism of action and consistent IC50 values (e.g., 0.33-1.13 µg/mL in colon cancer cells) [1] make it a reliable tool for examining DNA damage response pathways and for screening potential combination therapies with other agents like 5-fluorouracil .

Pharmacological Research: Elucidating Stereochemistry-Dependent Anticancer Activity

The distinct biological activities of oxaliplatin stereoisomers make (rel)-Oxaliplatin a valuable tool for studying the impact of chirality on drug-target interactions, cellular uptake, and resistance mechanisms . Researchers can use (rel)-Oxaliplatin as a reference standard to compare the effects of its stereoisomers, thereby gaining insights into structure-activity relationships that can guide the development of next-generation platinum-based therapeutics with improved efficacy and reduced toxicity [1].

Analytical Chemistry: Method Development and Validation for Oxaliplatin Quantification

High-purity (rel)-Oxaliplatin (≥98%) is essential for developing and validating analytical methods, such as HPLC and LC-MS, for the quantification of oxaliplatin in pharmaceutical formulations, biological samples, and environmental matrices . Its use as a certified reference material ensures the accuracy and reliability of quantitative assays, supporting quality control in pharmaceutical manufacturing and pharmacokinetic studies in clinical trials [1].

Quote Request

Request a Quote for (rel)-Oxaliplatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.